molecular formula C12H24N2O2 B13464897 tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate

tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13464897
M. Wt: 228.33 g/mol
InChI Key: QGYMPOQFLAXXFG-NXEZZACHSA-N
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Description

Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group. The compound’s stereochemistry, denoted by (2R,4R), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate, forming the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamate group back to the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of the free amine.

    Substitution: Introduction of alkyl or acyl groups at the piperidine ring.

Scientific Research Applications

Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate: The enantiomer of the compound, with different stereochemistry.

    Tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    Tert-butyl (2R,4R)-4-(methyl)-2-methylpiperidine-1-carboxylate: A derivative with a methyl group instead of an aminomethyl group.

Uniqueness

Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a chiral building block and its applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1

InChI Key

QGYMPOQFLAXXFG-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)CN

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)CN

Origin of Product

United States

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